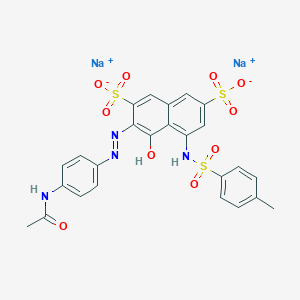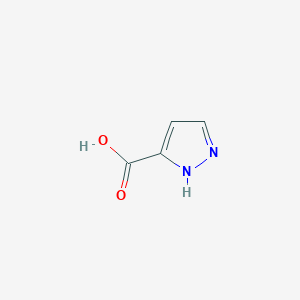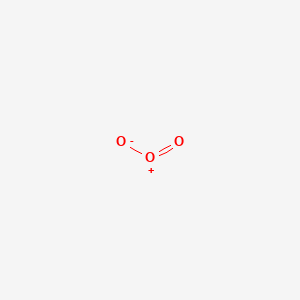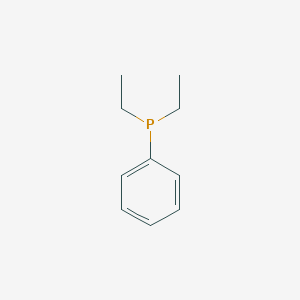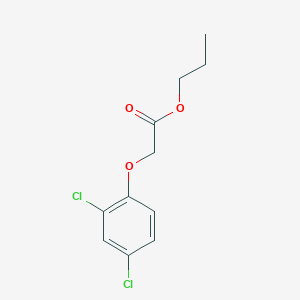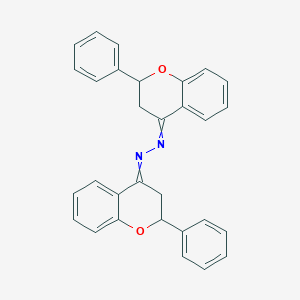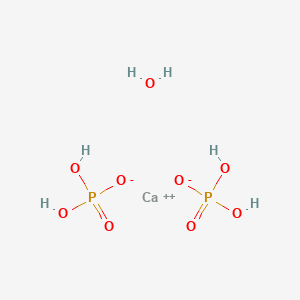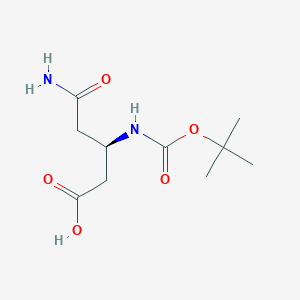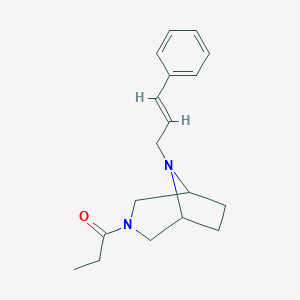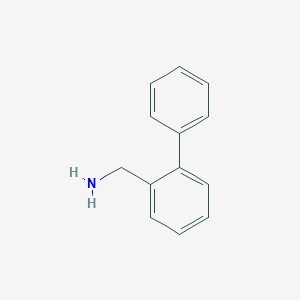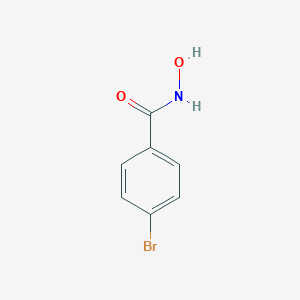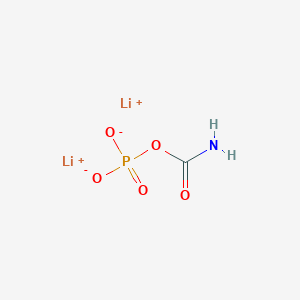
Dilithium carbamoyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Dilithium carbamoyl phosphate primarily targets carbonic anhydrase (CA) isoenzymes CA I, CA II, and CA III . These enzymes are involved in maintaining acid-base balance in the body, helping to transport carbon dioxide out of tissues.
Mode of Action
This compound acts as an inhibitor of the carbonic anhydrase isoenzymes . It binds to these enzymes, preventing them from catalyzing the reaction that converts carbon dioxide and water into bicarbonate and protons . This inhibition disrupts the normal function of these enzymes.
Biochemical Pathways
The inhibition of carbonic anhydrase isoenzymes by this compound affects the urea cycle and nitrogen metabolism . It also acts as a substrate for ornithine transcarbamylase , an enzyme involved in the urea cycle . The urea cycle is a series of biochemical reactions that produce urea from ammonia. This is a crucial process as it helps the body get rid of excess nitrogen.
Pharmacokinetics
Given its molecular weight and structure , it is likely to be absorbed and distributed throughout the body, metabolized, and then excreted.
Result of Action
The inhibition of carbonic anhydrase isoenzymes by this compound can lead to a decrease in the production of bicarbonate and protons, potentially affecting pH balance within the body . Its role as a substrate for ornithine transcarbamylase could influence the urea cycle, affecting how the body handles excess nitrogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dilithium carbamoyl phosphate can be synthesized through the reaction of carbamoyl phosphate with lithium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, with considerations for the scalability of the reaction and the purification steps.
Chemical Reactions Analysis
Types of Reactions: Dilithium carbamoyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, although this is less common.
Substitution: Substitution reactions involving this compound can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphates, while substitution reactions can produce a variety of carbamoyl derivatives.
Scientific Research Applications
Dilithium carbamoyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for synthesizing other compounds.
Biology: The compound is studied for its role in the urea cycle and nitrogen metabolism. It is also used to investigate the function of enzymes such as ornithine transcarbamylase.
Medicine: Research explores its potential therapeutic applications, including its effects on metabolic disorders.
Industry: this compound is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
Carbamoyl phosphate: The parent compound, involved in similar metabolic pathways.
Lithium potassium acetyl phosphate: Another lithium-containing phosphate with different applications.
Ammonium carbamate: A related compound with distinct chemical properties and uses.
Uniqueness: Dilithium carbamoyl phosphate is unique due to its specific role in the urea cycle and its ability to inhibit carbonic anhydrase isozymes. Its lithium content also distinguishes it from other carbamoyl phosphates, providing unique chemical and biological properties.
Properties
CAS No. |
1866-68-8 |
|---|---|
Molecular Formula |
CH4LiNO5P |
Molecular Weight |
148.0 g/mol |
IUPAC Name |
dilithium;carbamoyl phosphate |
InChI |
InChI=1S/CH4NO5P.Li/c2-1(3)7-8(4,5)6;/h(H2,2,3)(H2,4,5,6); |
InChI Key |
VSNYYRAGKUJOCA-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C(=O)(N)OP(=O)([O-])[O-] |
Canonical SMILES |
[Li].C(=O)(N)OP(=O)(O)O |
| 1866-68-8 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


